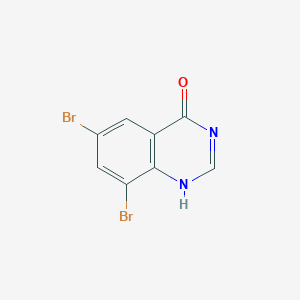

6,8-dibromoquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUXMFPULVMCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369441 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-85-3 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,8-dibromoquinazolin-4(3H)-one: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, the 6,8-dibromoquinazolin-4(3H)-one scaffold serves as a crucial pharmacophore, with substitutions at various positions leading to compounds with potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound and its key derivatives, with a focus on data relevant to researchers and drug development professionals. While specific physicochemical and spectral data for the parent this compound are not extensively available in the public domain, this guide compiles available data for its closely related and well-studied derivatives to provide a valuable resource for the scientific community.

Chemical Structure and Identification

The core structure of this compound consists of a pyrimidine ring fused to a benzene ring, with bromine atoms substituted at positions 6 and 8. The presence of the keto group at position 4 and the proton at position 3 gives rise to its classification as a 4(3H)-quinazolinone.

Table 1: Chemical Identifiers for this compound and Key Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |

| This compound | C₈H₄Br₂N₂O | 303.94 | C1=C(C=C2C(=C1Br)C(=O)NC=N2)Br |

| 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | C₉H₇Br₂N₃O | 332.98 | CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N[1] |

| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | C₂₂H₁₄Br₂N₂O₂ | 498.17 | CC(=O)C1=CC=C(C=C1)N1C(=O)C2=C(C=C(C=C2Br)Br)N=C1C3=CC=CC=C3 |

| trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride | C₁₄H₁₉Br₂ClN₂O | 426.57 | C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl[2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the parent this compound are scarce in the available literature. However, data for some of its derivatives have been reported and are summarized below.

Table 2: Physicochemical Properties of Selected this compound Derivatives

| Compound | Melting Point (°C) | Solubility | Notes |

| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 240 | Soluble in ethanol | Dark brown crystals.[3] |

| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-phenyl]-1,2-dihydropyridine-3-carbonitrile | 316-318 | Soluble in glacial acetic acid | Yellow crystals.[3] |

| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-imino-4-phenyl-4,4-dihydropyran-3-carbonitrile | 150-152 | Soluble in ethanol | Brown crystals.[3] |

Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step process, often starting from 3,5-dibromoanthranilic acid. A common strategy is the initial formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a primary amine to yield the desired 3-substituted quinazolinone.

Synthesis of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I)

This intermediate is a key precursor for many this compound derivatives.

-

Reactants: 3,5-dibromoanthranilic acid.

-

Procedure: The synthesis is based on established methods for benzoxazinone formation.[3] A common approach involves the reaction of 3,5-dibromoanthranilic acid with an acylating agent like benzoyl chloride in the presence of a base.

Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II)

-

Reactants: 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) and p-aminoacetophenone.

-

Procedure:

-

A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) (0.01 mol) and p-aminoacetophenone (0.01 mol) is heated together upon fusion at 150°C on a sand bath for 2 hours.[3]

-

After cooling, the crude solid mass is collected.[3]

-

The crude product is recrystallized twice from ethanol to yield dark brown crystals of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II).[3]

-

-

Characterization:

Synthesis workflow for a key this compound derivative.

Biological Activities and Signaling Pathways

Derivatives of this compound have been reported to exhibit a range of biological activities.

Anti-inflammatory and Analgesic Properties

Several novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities in animal models.[4] For instance, some compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats.[3]

Table 3: Anti-inflammatory Activity of Selected 6,8-dibromo-4(3H)-quinazolinone Derivatives

| Compound | Dose (mg/100g b.w.) | Inhibition of Paw Edema after 1h (%) |

| II | 10 | 19.9 |

| IIIh | 10 | 16.1 |

| Va | 10 | 12.6 |

| VIg | 10 | 23.8 |

| Indomethacin (control) | 2 | 35.8 |

Data adapted from Mohamed et al. (2010).[3]

Antimicrobial Activity

Various derivatives of 6,8-dibromo-4(3H)-quinazolinone have been synthesized and screened for their antibacterial and antifungal activities.[5] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida albicans and Aspergillus flavus.[5]

Table 4: Minimum Inhibitory Concentrations (MICs) of Active Antimicrobial Derivatives

| Compound | Organism | MIC (µg/mL) |

| VIIa | E. coli | 1.56 |

| VIIa | S. typhimurium | 3.125 |

| VIIa | L. monocytogenes | 1.56 |

| VIIc | C. albicans | 0.78 |

| VIIc | A. flavus | 0.097 |

Data for selected potent compounds from Mohamed et al. (2010).[5]

Signaling Pathways

The precise molecular targets and signaling pathways for many this compound derivatives are still under investigation. However, the broader class of quinazolinones is known to interact with several key cellular signaling pathways implicated in cell proliferation, survival, and inflammation. Two of the most relevant pathways are the PI3K/Akt and MAPK signaling cascades.

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to apoptosis in cancer cells.

Generalized PI3K/Akt signaling pathway and potential inhibition by quinazolinones.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[9][10] Dysregulation of the MAPK pathway is also frequently observed in cancer. Certain quinazolinone derivatives have been found to modulate this pathway, contributing to their anticancer effects.

Generalized MAPK/ERK signaling pathway and potential modulation by quinazolinones.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. While a comprehensive physicochemical profile of the parent compound remains to be fully elucidated, the available data on its derivatives provide a solid foundation for future research. The demonstrated anti-inflammatory, analgesic, and antimicrobial properties, along with the potential to modulate key signaling pathways such as PI3K/Akt and MAPK, highlight the therapeutic potential of this chemical class. Further structure-activity relationship studies and exploration of their molecular mechanisms of action are warranted to unlock the full potential of this compound-based compounds in the development of novel therapeutics.

References

- 1. Buy 6-Bromo-8-chloroquinazolin-4(3H)-one (EVT-12639776) [evitachem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. cusabio.com [cusabio.com]

- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 8. researchgate.net [researchgate.net]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Physicochemical Properties of 6,8-dibromoquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6,8-dibromoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on its closely related derivatives and general principles of quinazolinone chemistry. It covers available data on its properties, outlines a general synthetic approach, and discusses potential biological activities based on related structures. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and development of novel quinazolinone-based therapeutic agents.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in pharmaceutical research due to their broad spectrum of biological activities. The 6,8-dibromo substitution pattern on the quinazolin-4(3H)-one core is of particular interest as the halogen atoms can significantly influence the molecule's physicochemical properties and biological efficacy. This guide focuses on the available technical information for this compound, providing a centralized resource for researchers in the field.

Physicochemical Properties

Quantitative Data

The following table summarizes the available quantitative data for derivatives of this compound. It is important to note that these values are for substituted analogs and may differ from the unsubstituted parent compound.

| Property | Derivative | Value | Reference |

| Molecular Weight | 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 498.17 g/mol | [1] |

| 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | 332.98 g/mol | ||

| Melting Point | 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 240 °C | [1] |

| 3-Amino-2-methyl-6,8-dibromoquinazolin-4(3H)-one | 75-77 °C |

Note: The lack of experimental data for the parent compound, this compound, in the searched literature is a significant limitation. The data presented here for its derivatives should be used with caution as a proxy.

Experimental Protocols

A definitive experimental protocol for the synthesis of the unsubstituted this compound is not explicitly detailed in the available literature. However, a general and widely applicable method for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives involves the cyclization of 3,5-dibromoanthranilic acid.

General Synthesis of 6,8-dibromo-4(3H)-quinazolinone Derivatives

This protocol describes a common one-pot synthesis approach.

Materials:

-

3,5-dibromoanthranilic acid

-

Appropriate acyl chloride or anhydride (e.g., acetyl chloride for a 2-methyl derivative)

-

Amine (for 3-substituted derivatives) or ammonia source

-

Suitable solvent (e.g., pyridine, acetic acid)

Procedure:

-

To a solution of 3,5-dibromoanthranilic acid in a suitable solvent, the acylating agent (acyl chloride or anhydride) is added.

-

The mixture is heated to form the intermediate 2-substituted-6,8-dibromo-4H-3,1-benzoxazin-4-one.

-

Without isolation of the intermediate, the appropriate amine or an ammonia source is added to the reaction mixture.

-

The reaction is heated under reflux for several hours until completion, monitored by thin-layer chromatography.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been identified in the reviewed literature, the quinazolinone scaffold is known to interact with a variety of biological targets, often acting as inhibitors of kinases.

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.[2] Furthermore, other quinazolinone derivatives have shown activity as inhibitors of enzymes such as dihydrofolate reductase (DHFR).[2]

Given the prevalence of kinase inhibition as a mechanism of action for many quinazolinone-based compounds, a hypothetical signaling pathway is presented below to illustrate a potential mode of action. This diagram depicts the inhibition of a generic receptor tyrosine kinase (RTK) pathway, which is a common target in cancer therapy.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. However, a notable gap exists in the scientific literature regarding the experimental determination of its fundamental physicochemical properties and specific biological targets. The information provided in this guide, primarily derived from studies on its derivatives, offers a starting point for researchers. Further experimental investigation is crucial to fully elucidate the properties and potential of this compound. The synthetic methodologies and hypothetical mechanisms of action presented herein can guide future research efforts in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 6,8-dibromoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the melting point and solubility of 6,8-dibromoquinazolin-4(3H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized protocols for the experimental determination of these crucial physicochemical properties. Furthermore, a general workflow for the characterization of a new chemical entity is presented to guide researchers in their laboratory practices.

Quantitative Data: Melting Point and Solubility

However, data for a related, more complex derivative, is available and can provide a general indication of the thermal stability of the this compound scaffold. It is crucial to note that the substitution at the 2- and 3-positions will significantly influence the melting point.

Table 1: Melting Point of a this compound Derivative

| Compound Name | Melting Point (°C) |

| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone[1] | 240 |

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[2] Their solubility is a critical factor in their potential therapeutic applications. Generally, 4(3H)-quinazolinone compounds exhibit poor aqueous solubility.[3] This is attributed to their rigid, fused heterocyclic ring system, which often results in high crystal lattice energy, making it difficult for water molecules to solvate the compound.[3]

The solubility of these derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the quinazoline ring.[3] For instance, in acidic conditions, these nitrogens can be protonated, forming a more soluble salt. The solubility of quinazoline derivatives tends to be higher in organic solvents. Studies on pyrazolo quinazoline derivatives have shown that solubility increases with temperature and is generally greatest in polar aprotic solvents like N,N-dimethylformamide (DMF).[2] For poorly soluble quinazolinone compounds, a common initial step for in vitro assays is to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[3]

Experimental Protocols

The following are detailed, standardized methodologies for determining the melting point and solubility of a solid organic compound like this compound.

This is a common and reliable method for determining the melting point of a crystalline solid.[4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer (calibrated)[4]

-

Mortar and pestle

-

Spatula

-

The organic compound to be tested

Procedure:

-

Sample Preparation: Ensure the compound is pure and dry. A small amount of the compound should be finely powdered using a mortar and pestle.[4]

-

Packing the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[2]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus. Insert a calibrated thermometer into the designated port.

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. Immerse the thermometer and the attached capillary tube in the oil of the Thiele tube.[4]

-

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be done to determine an approximate melting range. A second, more precise measurement should be performed with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[4]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal of the solid melts (the completion of melting). This range is the melting point of the compound.[2]

-

Purity Assessment: A pure compound will typically have a sharp melting point range of 0.5-1°C. An impure compound will melt over a wider range and at a lower temperature than the pure substance.[4]

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[5]

Objective: To quantify the maximum amount of a solute that can dissolve in a given amount of solvent at a specified temperature.

Materials and Apparatus:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The sample is then centrifuged to further separate the solid from the liquid phase.

-

Sample Collection: A known volume of the clear supernatant (the saturated solution) is carefully removed using a pipette. To ensure no solid particles are transferred, the collected liquid may be passed through a syringe filter.

-

Solvent Evaporation: The collected supernatant is transferred to a pre-weighed container. The solvent is then evaporated, typically in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, until a constant weight of the residue is achieved.

-

Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a newly synthesized compound such as this compound.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 6,8-dibromoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 6,8-dibromoquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of complete, experimentally verified spectroscopic data for the unsubstituted parent compound in publicly accessible databases, this guide presents a combination of predicted and typical spectroscopic values based on established principles and data from closely related analogues. A detailed experimental protocol for its synthesis from 3,5-dibromoanthranilic acid is provided, alongside visualizations of the synthetic pathway and key structural correlations to aid in research and development efforts.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities span a wide range, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. This guide aims to provide researchers and drug development professionals with a foundational understanding of the spectroscopic characteristics and a reliable synthetic route to this important molecule.

Spectroscopic Data (Predicted and Typical)

The following tables summarize the predicted and typical spectroscopic data for this compound. This information is intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.1-8.3 | s | - |

| H-5 | ~8.0-8.2 | d | ~2.0-2.5 |

| H-7 | ~7.8-8.0 | d | ~2.0-2.5 |

| N-H | ~12.0-12.5 | br s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145-147 |

| C-4 | ~160-162 |

| C-4a | ~148-150 |

| C-5 | ~128-130 |

| C-6 | ~118-120 |

| C-7 | ~138-140 |

| C-8 | ~115-117 |

| C-8a | ~120-122 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3000 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Amide) | 1700-1670 | Strong |

| C=N Stretch | 1620-1580 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-Br Stretch | 650-550 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 303.88, 305.88, 307.88 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| [M-CO]⁺ | 275.88, 277.88, 279.88 | Loss of a carbonyl group. |

| [M-Br]⁺ | 224.9, 226.9 | Loss of a bromine atom. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives starts from 3,5-dibromoanthranilic acid.[1] The following protocol outlines a plausible one-pot synthesis for the parent compound.

Materials:

-

3,5-dibromoanthranilic acid

-

Formamide

-

Reaction vessel with reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, combine 3,5-dibromoanthranilic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

-

Heat the reaction mixture to a temperature of 120-140 °C under a reflux condenser.

-

Maintain the temperature and stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with cold water to remove any residual formamide.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use standard acquisition parameters for ¹H and ¹³C NMR.

IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-2% of the purified product or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) mass spectrometer.

-

Analysis: Determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Synthetic Pathway

References

An In-depth Technical Guide to 6,8-dibromoquinazolin-4(3H)-one: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-dibromoquinazolin-4(3H)-one is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its scaffold serves as a crucial pharmacophore in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols and data presented for clarity and comparison.

Introduction and Historical Context

The quinazolinone core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. The introduction of bromine atoms at the 6 and 8 positions of the quinazolinone ring system significantly influences its electronic and steric properties, often enhancing its therapeutic potential.

While the precise historical record of the initial synthesis of this compound is not extensively documented in readily available literature, its preparation logically follows the established synthetic routes for quinazolinone analogs. The primary and most common starting material for its synthesis is 2-amino-3,5-dibromobenzoic acid (also known as 3,5-dibromoanthranilic acid). The development of various derivatives has been the focus of numerous studies, exploring their potential as antibacterial, antifungal, and anti-inflammatory agents.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step or a one-pot reaction starting from 2-amino-3,5-dibromobenzoic acid.

Synthesis via a Benzoxazinone Intermediate

A prevalent method involves the initial formation of a 6,8-dibromo-4H-3,1-benzoxazin-4-one intermediate, which is subsequently converted to the desired quinazolinone.

Experimental Protocol:

Step 1: Synthesis of 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one

-

A mixture of 2-amino-3,5-dibromobenzoic acid and an acylating agent (e.g., acetic anhydride or benzoyl chloride) is heated.

-

For example, heating 2-amino-3,5-dibromobenzoic acid with acetic anhydride leads to the formation of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one.

-

The reaction mixture is then cooled, and the resulting solid intermediate is isolated by filtration and can be purified by recrystallization.

Step 2: Synthesis of this compound derivative

-

The isolated 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one is then reacted with a primary amine or ammonia source.

-

For the parent compound, the benzoxazinone intermediate is heated under reflux with formamide.[1]

-

Upon completion of the reaction, the mixture is cooled and diluted with water to precipitate the crude product.

-

The solid is collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethanol.[1]

One-Pot Synthesis

One-pot multicomponent reactions (MCRs) offer a more efficient and environmentally friendly approach to synthesizing this compound derivatives.[2] This method avoids the isolation of the benzoxazinone intermediate.

Experimental Protocol:

-

2-amino-3,5-dibromobenzoic acid is reacted with an appropriate acylating agent in a suitable solvent.

-

Without isolating the intermediate, a primary amine is added to the reaction mixture in situ.

-

The reaction is heated to completion, and the product is isolated and purified as described above.

dot

Caption: General synthetic pathway for this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 17518-85-3 | |

| Molecular Formula | C₈H₄Br₂N₂O | |

| Molecular Weight | 303.94 g/mol | |

| Appearance | Solid | |

| Melting Point | >300 °C |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing bromine atoms. |

| ¹³C NMR | The carbon NMR spectrum will show signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the bromine atoms will be significantly deshielded. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C=O (amide) stretching, C=N stretching, and C-Br stretching. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4). |

Biological Activity and Derivatives

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Various derivatives have been synthesized and evaluated for their biological activities.

Antimicrobial Activity

Several studies have reported the synthesis of novel 6,8-dibromo-4(3H)quinazolinone derivatives with significant antibacterial and antifungal activities. For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus.

Table of Minimum Inhibitory Concentrations (MICs) for Selected Derivatives (µg/mL)

| Compound | E. coli | S. typhimurium | L. monocytogenes | S. aureus | P. aeruginosa | B. cereus | C. albicans | A. flavus | Reference |

| VIIa | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | - | - | [3] |

| VIIc | - | - | - | - | - | - | 0.78 | 0.097 | [3] |

Note: Compound structures are as described in the cited reference.

Anti-inflammatory and Analgesic Properties

Derivatives of 6,8-dibromo-4(3H)-quinazolinone have also been investigated for their potential as anti-inflammatory and analgesic agents. Some compounds have demonstrated promising activity in animal models, suggesting their potential for further development in this therapeutic area.

References

The Emerging Therapeutic Potential of the 6,8-Dibromoquinazolin-4(3H)-one Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic introduction of bromine atoms at the 6th and 8th positions of the quinazolin-4(3H)-one ring system has given rise to a class of derivatives with significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities, experimental evaluation, and potential mechanisms of action associated with the 6,8-dibromoquinazolin-4(3H)-one scaffold, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a promising spectrum of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of 6,8-dibromo-4(3H)quinazolinone derivatives against various cancer cell lines. Notably, significant activity has been observed against the human breast carcinoma cell line, MCF-7.[1][2] The presence of the dibromo substitution is often associated with enhanced anticancer efficacy.[3]

Table 1: Anticancer Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cell Line

| Compound ID | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |

| XIIIb | 1.7 | Doxorubicin | 29.6 |

| IX | 1.8 | ||

| XIVd | 1.83 | ||

| XIVb | 5.4 | ||

| XIVe | 6.84 | ||

| XIIIa | 10.8 | ||

| XIVc | 13.9 | ||

| XVc | 15.7 | ||

| XIVa | 29.6 |

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties, with various derivatives exhibiting activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of a 6,8-Dibromo-4(3H)quinazolinone Derivative (Compound VIIa)

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | 1.56 |

| Salmonella typhimurium | Gram-negative Bacteria | 3.125 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 25 |

| Listeria monocytogenes | Gram-positive Bacteria | 1.56 |

| Staphylococcus aureus | Gram-positive Bacteria | 25 |

| Bacillus cereus | Gram-positive Bacteria | 25 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Antifungal Activity of a 6,8-Dibromo-4(3H)quinazolinone Derivative (Compound VIIc)

| Microorganism | Type | MIC (µg/mL) |

| Candida albicans | Fungus | 0.78 |

| Aspergillus flavus | Fungus | 0.097 |

Anti-inflammatory and Analgesic Activities

Certain derivatives of 6,8-dibromo-4(3H)-quinazolinone have shown promising anti-inflammatory and analgesic properties in preclinical models. These effects are evaluated using standard assays such as the carrageenan-induced paw edema model for inflammation and the hot-plate test for analgesia.[4]

Potential Mechanisms of Action: Targeting Key Signaling Pathways

While direct experimental evidence for the this compound scaffold is still emerging, the broader class of quinazoline derivatives is well-documented to exert its anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The structural similarity of the 6,8-dibromo derivatives to known inhibitors suggests they may share similar mechanisms of action.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][5][6] Inhibition of EGFR blocks downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, thereby impeding cell proliferation and survival.[1] Molecular docking studies of quinazoline derivatives have elucidated their binding modes within the ATP-binding site of the EGFR kinase domain.[7][8]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer, controlling cell growth, metabolism, and survival. Several quinazoline derivatives have been identified as potent inhibitors of PI3K, suggesting that the 6,8-dibromo-quinazolin-4(3H)-one scaffold may also target this pathway.[9][10][11][12][13] By inhibiting PI3K, these compounds can effectively block the downstream activation of Akt and mTOR, leading to the suppression of tumor growth.[14][15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of 6,8-Dibromo-4(3H)quinazolinone Derivatives

A general synthetic route involves the reaction of the appropriately substituted anthranilic acid with an acylating agent, followed by cyclization to form the quinazolinone ring. Further modifications can be introduced at various positions to generate a library of derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (0.5 McFarland standard).[8][15]

-

Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).[8]

-

Disc Application: Place sterile paper discs impregnated with the test compounds onto the agar surface.[7][8]

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[4]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disc.

-

Media Preparation: Prepare a series of agar plates containing two-fold dilutions of the test compounds.[17][18][19]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[17]

-

Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][19]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

-

Animal Grouping: Divide animals (e.g., rats) into groups: control, standard drug (e.g., indomethacin), and test compound groups.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically 30-60 minutes before carrageenan injection.[10]

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[20][10]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[20][10]

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

In Vivo Analgesic Activity: Hot-Plate Test

-

Animal Grouping: Group the animals as described for the anti-inflammatory assay.

-

Compound Administration: Administer the test compounds and a standard analgesic (e.g., morphine).

-

Hot-Plate Test: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14]

-

Latency Period Measurement: Record the time taken for the animal to show a nociceptive response, such as licking its paws or jumping.[6] A cut-off time is set to prevent tissue damage.

-

Analgesic Effect Assessment: An increase in the latency period in the treated groups compared to the control group indicates an analgesic effect.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The readily accessible synthetic routes and the potential for diverse functionalization offer a rich avenue for lead optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives, particularly their interaction with key signaling pathways such as EGFR and PI3K/Akt/mTOR. Comprehensive structure-activity relationship (SAR) studies will be instrumental in designing next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further preclinical and in vivo studies are warranted to fully assess the therapeutic potential of this promising class of compounds.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 11. researchgate.net [researchgate.net]

- 12. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. globalresearchonline.net [globalresearchonline.net]

The Quinazolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene ring and a pyrimidinone ring, stands as a cornerstone in the field of medicinal chemistry. Its versatile structure has been extensively explored, leading to the discovery of a plethora of compounds with a wide spectrum of biological activities. Quinazolinone derivatives have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and neurology. The structural rigidity of the quinazolinone nucleus, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the quinazolinone core, detailing its synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data and detailed experimental protocols.

Synthesis of the Quinazolinone Core

The synthesis of the quinazolinone scaffold can be achieved through various established and novel methods. A common and versatile approach is the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidinone ring.

General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

A widely employed method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a multi-step procedure starting from anthranilic acid.[1][2]

Experimental Protocol:

-

N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) in a suitable solvent to yield the corresponding N-acyl anthranilic acid.

-

Benzoxazinone Formation: The resulting N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a 2-substituted-1,3-benzoxazin-4-one.

-

Quinazolinone Formation: The benzoxazinone intermediate is subsequently reacted with a primary amine (R-NH2) in a solvent like glacial acetic acid with heating. This step involves the opening of the oxazinone ring followed by cyclization to afford the desired 2,3-disubstituted-4(3H)-quinazolinone. The product is then typically purified by recrystallization.

A more contemporary and efficient approach involves a one-pot, three-component reaction under microwave irradiation, which significantly reduces reaction times and often improves yields.[3]

Therapeutic Applications and Mechanisms of Action

The quinazolinone core is a key pharmacophore in a number of FDA-approved drugs and a vast array of investigational compounds, exhibiting a broad range of pharmacological activities.

Anticancer Activity

Quinazolinone derivatives are particularly prominent in oncology, with several compounds functioning as potent enzyme inhibitors.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A significant number of quinazolinone-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Gefitinib and Erlotinib are prime examples of quinazolinone-containing EGFR inhibitors. They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, which blocks the transfer of phosphate from ATP to tyrosine residues on the receptor.[4] This inhibition of autophosphorylation prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor cell proliferation and induction of apoptosis.[4][5]

Signaling Pathway for Gefitinib (EGFR Inhibition)

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives | Semantic Scholar [semanticscholar.org]

- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of 6,8-dibromoquinazolin-4(3H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its halogenated derivatives, 6,8-dibromoquinazolin-4(3H)-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of these derivatives, with a focus on their anticancer, antibacterial, and antifungal properties.

Synthetic Strategies

The synthesis of 6,8-dibromo-4(3H)-one derivatives is adaptable, allowing for the introduction of various substituents to explore structure-activity relationships. A common and efficient approach involves a one-pot reaction commencing with 3,5-dibromoanthranilic acid. This method proceeds through the in-situ formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate, which subsequently reacts with a primary amine to yield the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone[1].

Another established route starts from the fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with various amino compounds, such as p-aminoacetophenone, to create versatile intermediates for further derivatization[2]. These synthetic pathways offer the flexibility to generate a diverse library of compounds for biological screening.

Promising Therapeutic Applications

Extensive research has highlighted the potential of 6,8-dibromoquinazolin-4(3H)-one derivatives in several key therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines. Notably, derivatives have shown significant activity against the human breast carcinoma cell line MCF-7, with some compounds exhibiting IC50 values as low as 1.7 µg/mL[3][4]. The anticancer activity is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival[5][6].

Antimicrobial and Antifungal Activity

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. They have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains[1]. For instance, certain derivatives have displayed potent in vitro antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL against E. coli and L. monocytogenes, and highly potent antifungal activity with MICs down to 0.097 µg/mL against A. flavus[7].

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives, providing a basis for comparison and further development.

Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Cell Line

| Compound ID | IC50 (µg/mL) | Reference |

| XIIIb | 1.7 | [3][4] |

| IX | 1.8 | [3][4] |

| XIVd | 1.83 | [3][4] |

| XIVb | 5.4 | [3][4] |

| XIVe | 6.84 | [3][4] |

| XIIIa | 10.8 | [3][4] |

| XIVc | 13.9 | [3][4] |

| XVc | 15.7 | [3][4] |

| XIVa | 29.6 | [3][4] |

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| VIIa | E. coli | 1.56 | [7] |

| VIIa | S. typhimurium | 3.125 | [7] |

| VIIa | L. monocytogenes | 1.56 | [7] |

| VIIa | S. aureus | 25 | [7] |

| VIIa | P. aeruginosa | 25 | [7] |

| VIIa | B. cereus | 25 | [7] |

| VIIc | C. albicans | 0.78 | [7] |

| VIIc | A. flavus | 0.097 | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones

This one-pot procedure starts from methyl 3,5-dibromoanthranilate.

-

Step 1: Formation of Benzoxazinone Intermediate. A mixture of methyl 3,5-dibromoanthranilate and acetic anhydride in ethanol is heated under reflux. This leads to the formation of 2-methyl-6,8-dibromo-4H-benzo[d][1][5]-oxazin-4-one.

-

Step 2: Reaction with Primary Amine. The appropriate primary amine is added to the reaction mixture along with ethanol as a solvent.

-

Step 3: Reflux and Product Isolation. The mixture is heated under reflux with stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Step 4: Purification. Upon completion, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is then evaporated to yield the solid product, which can be further purified by recrystallization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 to 1 × 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Paper Disc Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.

-

Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The impregnated discs are placed on the surface of the agar plate. The plates are then incubated at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The existing body of research strongly supports their potential as anticancer, antibacterial, and antifungal compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action, particularly for their anticancer effects. Further optimization of the lead compounds through comprehensive structure-activity relationship studies is warranted to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Brominated Quinazolinones: A Comprehensive Technical Review of Their Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of bromine atoms into this heterocyclic system has emerged as a powerful approach to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive review of the literature on brominated quinazolinone compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Biological Activity Data

The introduction of bromine moieties to the quinazolinone core has been shown to significantly influence its interaction with biological targets. The following tables summarize the quantitative data from various studies, offering a comparative overview of the anticancer, antimicrobial, and antiviral efficacy of these compounds.

Anticancer Activity

Brominated quinazolinones have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these evaluations.

| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Series 1 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | |||

| 8a | Aliphatic linker at SH group | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |

| SW480 (Colon) | 17.85 ± 0.92 | [1] | ||

| MRC-5 (Normal) | 84.20 ± 1.72 | [1] | ||

| 8e | Electron-donating group on phenyl ring (para-methyl) | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |

| SW480 (Colon) | 63.15 ± 1.63 | [1] | ||

| 8d | Electron-donating group on phenyl ring (meta-methyl) | MCF-7 (Breast) | 41.25 ± 2.54 | [1] |

| Series 2 | 2-aryldibromoquinazolinone derivatives | |||

| 1f | Not specified | MCF-7 (Breast) | 101.37 ± 12.20 | [2] |

| A549 (Lung) | 124.5 ± 20.51 | [2] | ||

| SKOV3 (Ovarian) | 125 ± 7.07 | [2] | ||

| 1g | Not specified | MCF-7 (Breast) | 101.37 ± 12.20 | [2] |

| A549 (Lung) | 124.5 ± 20.51 | [2] | ||

| SKOV3 (Ovarian) | 125 ± 7.07 | [2] | ||

| Cinnamic acid-substituted anilinoquinazolines | ||||

| 31 | 3-bromo substitution on aniline ring | A431 | 0.33 | [3] |

| 32 | 3-chloro substitution on aniline ring | A431 | 0.49 | [3] |

| Highly Brominated Quinolines | ||||

| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat glioblastoma) | 5.45 µg/mL | [4] |

| HeLa (Human cervical cancer) | 9.6 µg/mL | [4] | ||

| HT29 (Human adenocarcinoma) | 7.2 µg/mL | [4] |

Antimicrobial and Antifungal Activity

The antimicrobial potential of brominated quinazolinones has been evaluated against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 107 | E. coli | 1.56 | [5] |

| S. typhimurium | 0.39 | [5] | |

| L. monocytogenes | 1.56 | [5] | |

| S. aureus | 1.56 | [5] | |

| P. aeruginosa | 0.78 | [5] | |

| B. cereus | 0.39 | [5] | |

| 108 | C. albicans | 1.56 | [5] |

| A. flavus | 0.78 | [5] |

Antiviral Activity

Recent studies have highlighted the promising antiviral activity of brominated quinazolinones, particularly against Zika (ZIKV) and Dengue (DENV) viruses.

| Compound ID | Virus | Cell Line | EC₅₀ (nM) | Reference |

| 22 | ZIKV | Vero | 900 | [6] |

| 27 | ZIKV | Vero | 180 | [6] |

| 47 | ZIKV | Vero | 210 | [6] |

| 27 | DENV | Huh-7 | 86 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of brominated quinazolinone compounds.

Synthesis of Brominated Quinazolinones

A common route for the synthesis of brominated quinazolinones involves the bromination of a suitable quinazolinone precursor.

Example: Synthesis of 2-Aryldibromoquinazolinone Derivatives [2]

-

Bromination of Anthranilamide: Anthranilamide is treated with N-bromosuccinimide (NBS) to yield a dibrominated intermediate.

-

Ring Closure: The resulting dibrominated anthranilamide is then reacted with various aromatic aldehydes in a cyclization reaction to form the final 2-aryldibromoquinazolinone derivatives. The choice of aldehyde allows for the introduction of different substituents on the aryl ring at the 2-position.

Selective Bromination using N-Bromosuccinimide (NBS) [7]

N-Bromosuccinimide (NBS) is a versatile reagent for selective bromination. Depending on the reaction conditions and the structure of the starting quinazolinone, bromination can occur at the aromatic ring, the N1=C2 double bond of the pyrimidine ring, or the methylene groups at the α-position (C-4). For instance, allylic bromination of 8-nitromackinazolinone with NBS in the presence of benzoyl peroxide (BZP) in anhydrous tetrachloromethane leads to the formation of (R, S)-4-bromo-8-nitromackinazolinones.[7]

Biological Assays

Anticancer Activity: MTT Assay [2]

The cytotoxic effects of the synthesized compounds are commonly assessed using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, SKOV3) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Activity: Paper Disc Diffusion Technique [8]

This method is widely used for screening the antimicrobial activity of new compounds.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which brominated quinazolinones exert their biological effects is crucial for rational drug design. Several studies have begun to elucidate the signaling pathways targeted by these compounds.

Dual PI3K/HDAC Inhibition

Certain quinazolinone-based hydroxamic acids have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two key enzymes involved in cancer cell proliferation and survival.

Caption: Dual inhibition of PI3K and HDAC pathways by brominated quinazolinones.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an attractive target for anticancer drugs. Some quinazolinone derivatives have been identified as DHFR inhibitors.

Caption: Inhibition of DHFR by brominated quinazolinone derivatives.

General Experimental Workflow

The discovery and development of novel brominated quinazolinone compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wwjmrd.com [wwjmrd.com]

- 8. ijstm.com [ijstm.com]

In Silico Vistas: A Technical Guide to Predicting the Bioactivity of 6,8-Dibromoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies used to predict the biological activities of the novel synthetic compound, 6,8-dibromoquinazolin-4(3H)-one. This quinazolinone derivative has emerged as a scaffold of significant interest, demonstrating potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This document details the computational workflows for predicting bioactivity, explores potential signaling pathways, presents detailed experimental protocols for validation, and collates quantitative bioactivity data to serve as a foundational resource for further research and development.

Introduction to this compound

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of bromine atoms at the 6 and 8 positions of the quinazolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. Preliminary studies have indicated that derivatives of 6,8-dibromo-4(3H)-one possess potent cytotoxic effects against cancer cell lines, as well as notable antimicrobial and anti-inflammatory properties. In silico prediction methods offer a rapid and cost-effective approach to further explore the therapeutic potential of this compound, identify likely biological targets, and guide the synthesis of more potent and selective analogs.

In Silico Bioactivity Prediction: Methodologies

The prediction of a molecule's biological activity through computational means is a cornerstone of modern drug discovery. The primary in silico techniques employed for a novel compound like this compound include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode and estimating the binding affinity, providing insights into the compound's potential mechanism of action.

Experimental Protocol: Molecular Docking of this compound

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., EGFR, AKT, Tubulin) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign appropriate atomic charges using computational tools like AutoDockTools.

-

Define the binding site or active site of the protein, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Gasteiger charges and define the rotatable bonds of the ligand.

-

-

Docking Simulation:

-

Utilize molecular docking software such as AutoDock Vina or PyRx.

-

Define the search space (grid box) around the active site of the target protein.

-

Execute the docking algorithm to generate a series of possible binding poses of the ligand within the protein's active site.

-

The software will score and rank the generated poses based on their predicted binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses and the protein-ligand interactions using molecular visualization software like PyMOL or Discovery Studio.

-

Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of quinazolinone derivatives, the activity of a new compound like this compound can be predicted.

Experimental Protocol: QSAR Model Development

-

Data Set Preparation:

-

Compile a dataset of quinazolinone derivatives with experimentally determined biological activity data (e.g., IC50 values) against a specific target.

-

Divide the dataset into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural, physicochemical, and electronic properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

-

-

Model Building:

-

Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set and statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).

-

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore modeling can be used to identify novel compounds that possess the required features for biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set Selection:

-

Select a set of structurally diverse and highly active ligands for the target of interest.

-

-

Pharmacophore Feature Identification:

-

Identify the common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Generate a 3D arrangement of these features that is common to all active molecules. This 3D model represents the pharmacophore.

-

-

Model Validation and Screening:

-

Validate the pharmacophore model by screening a database of known active and inactive compounds.

-

Use the validated model to screen large chemical databases to identify new potential hits.

-

Predicted Signaling Pathways and Mechanisms of Action

Based on the known bioactivities of quinazolinone derivatives, this compound is predicted to exert its effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, and inflammation.

Anticancer Activity: Inhibition of Receptor Tyrosine Kinases and Tubulin Polymerization

The anticancer potential of quinazolinone derivatives is well-documented, with several compounds targeting key proteins in cancer progression.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone-based drugs are potent inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. This compound is predicted to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascade.

-

AKT Signaling Pathway: The PI3K/AKT pathway is a crucial signaling network for cell survival and proliferation, and its dysregulation is common in cancer. Quinazolinone derivatives have been shown to inhibit AKT signaling, leading to the induction of apoptosis.

-